

Reproducibility of Experiments Using 4-Morpholin-4-ylmethylbenzylamine: A Comparative Guide

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Compound of Interest

Compound Name: 4-Morpholin-4-ylmethylbenzylamine

Cat. No.: B151649

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the reproducibility of experiments involving the chemical compound **4-Morpholin-4-ylmethylbenzylamine**. Due to a lack of publicly available experimental data on the specific biological activities of **4-Morpholin-4-ylmethylbenzylamine**, this document presents a hypothetical comparison with established alternative compounds. The provided data for **4-Morpholin-4-ylmethylbenzylamine** is illustrative and serves as a template for how experimental findings would be presented. The experimental protocols detailed herein are established methods for evaluating the antimicrobial and anti-inflammatory activities of small molecules.

Introduction to 4-Morpholin-4-ylmethylbenzylamine

4-Morpholin-4-ylmethylbenzylamine is a chemical compound that incorporates both a morpholine and a benzylamine moiety. The morpholine ring is a common feature in many biologically active compounds, known to enhance solubility and metabolic stability. Similarly, the benzylamine scaffold is present in various compounds with diverse pharmacological activities.^[1] While specific experimental data for **4-Morpholin-4-ylmethylbenzylamine** is not readily available in the public domain, its structural components suggest potential for biological activity, particularly in the realms of antimicrobial and anti-inflammatory action.^{[2][3]} This guide will explore these hypothetical activities in comparison to known active compounds.

Hypothetical Performance Comparison

The following tables present a hypothetical comparison of **4-Morpholin-4-ylmethylbenzylamine** against known antimicrobial and anti-inflammatory agents. It is crucial to note that the data for **4-Morpholin-4-ylmethylbenzylamine** is for illustrative purposes only and is not based on published experimental results.

Antimicrobial Activity Comparison

This table compares the hypothetical antimicrobial efficacy of **4-Morpholin-4-ylmethylbenzylamine** against common bacterial strains, benchmarked against established antibiotics.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|--|-----------------------|--|
| 4-Morpholin-4-ylmethylbenzylamine (Hypothetical) | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 1 |
| Escherichia coli | 0.015 | |
| Gentamicin (Reference) | Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.25 | |

Anti-inflammatory Activity Comparison

This table provides a hypothetical comparison of the anti-inflammatory activity of **4-Morpholin-4-ylmethylbenzylamine** with a known non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

| Compound | Assay | IC50 (µM) |
|--|---|-----------|
| 4-Morpholin-4-ylmethylbenzylamine (Hypothetical) | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 25 |
| Indomethacin (Reference) | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | 10 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols are standard and can be adapted for the evaluation of novel compounds like **4-Morpholin-4-ylmethylbenzylamine**.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

- Mueller-Hinton Broth (MHB)
- Bacterial culture in logarithmic growth phase
- Test compound (e.g., **4-Morpholin-4-ylmethylbenzylamine**)
- Control antibiotic (e.g., Ciprofloxacin, Gentamicin)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound and control antibiotic in a suitable solvent (e.g., DMSO).
- Dispense 100 μ L of MHB into each well of a 96-well plate.
- Add 100 μ L of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 μ L to the subsequent wells.
- Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Add 100 μ L of the diluted bacterial suspension to each well, including a positive control (bacteria only) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS) from E. coli
- Test compound (e.g., **4-Morpholin-4-ylmethylbenzylamine**)

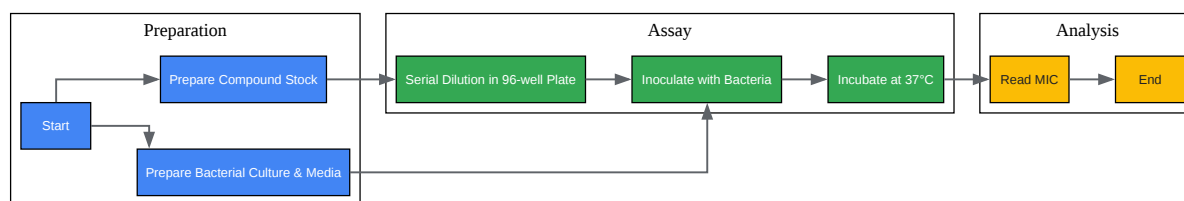
- Reference compound (e.g., Indomethacin)
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- 96-well cell culture plates

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound or reference compound for 1 hour.
- Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
- After incubation, collect 50 μL of the cell culture supernatant from each well.
- Add 50 μL of Griess Reagent to each supernatant sample.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
- Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC50 value.

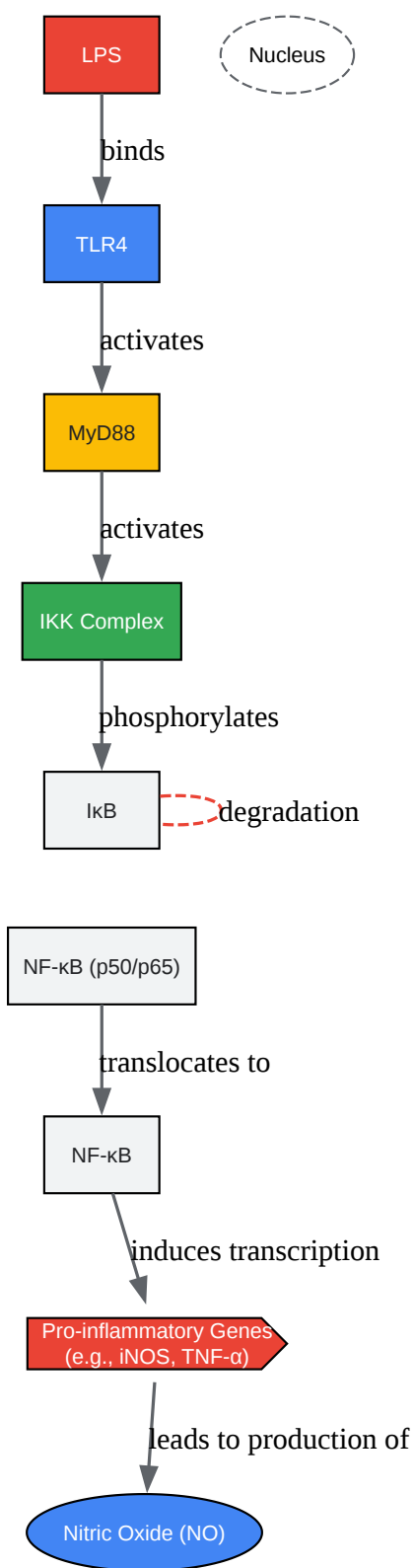
Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for antimicrobial testing and a key signaling pathway involved in inflammation.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.



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Caption: Simplified NF-κB signaling pathway in response to LPS stimulation.

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